molecular formula C14H9IN2O3S B1443584 5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1346447-36-6

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No. B1443584
CAS RN: 1346447-36-6
M. Wt: 412.2 g/mol
InChI Key: NMGZJUFXXKNVDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolopyridine ring system, followed by the introduction of the phenylsulfonyl, iodo, and aldehyde groups . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolopyridine ring system, which is a fused ring system containing a pyrrole ring and a pyridine ring. The iodine, phenylsulfonyl, and aldehyde groups would be attached to this ring system .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The iodine atom could potentially be replaced by other groups in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase the compound’s molecular weight and potentially its lipophilicity .

Scientific Research Applications

Synthesis and Characterization

This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, it can be used in Sonogashira-type reactions to create complex pyrazolo and pyridine derivatives. These processes typically involve cross-coupling reactions that enable the formation of products with potential applications in materials science and pharmaceutical research. Notable examples include the synthesis of pyrazolo[4,3-c]pyridines through treatment with various alkynes, highlighting the compound's role in facilitating diverse chemical transformations (G. Vilkauskaitė, A. Šačkus, & W. Holzer, 2011).

Catalytic Processes

The compound is instrumental in palladium-catalyzed decarboxylative Suzuki and Heck couplings, demonstrating its utility in modern synthetic chemistry. These reactions are critical for constructing arylated and alkenylated heterocycles, such as 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the compound's contribution to the development of new catalytic methodologies and the synthesis of biologically active molecules (Rajendran Suresh, S. Muthusubramanian, R. S. Kumaran, & G. Manickam, 2013).

Novel Heterocyclic Compounds Synthesis

It plays a critical role in the synthesis of novel heterocyclic compounds, such as 5-phenylsulfonyl-substituted 4,5-dihydro-1H-pyrazolo[3,4-b]pyridines. These compounds have been synthesized through innovative methods involving aminopyrazoles, aldehydes, and β-ketosulfones, underlining the compound's importance in the generation of new molecular architectures with potential application in drug development and materials science (Ling Fan, Chengcheng Ruan, B. Guo, X. Tang, & P. Xia, 2016).

Molecular Orbital Calculations

In computational chemistry, molecular orbital calculations involving derivatives of this compound have provided insights into the electronic structure and reactivity of heterocyclic compounds. Such studies are essential for understanding the fundamental aspects of chemical reactivity, aiding in the design of compounds with tailored electronic properties for specific applications (Mikyung Seo, Jin-Beom Kim, Seeyearl Seong, & Y. Shim, 1999).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Further studies could also aim to optimize its synthesis or investigate its mechanism of action in more detail .

properties

IUPAC Name

1-(benzenesulfonyl)-5-iodopyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IN2O3S/c15-11-6-10-7-12(9-18)17(14(10)16-8-11)21(19,20)13-4-2-1-3-5-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGZJUFXXKNVDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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